P2Y12 antagonist 1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

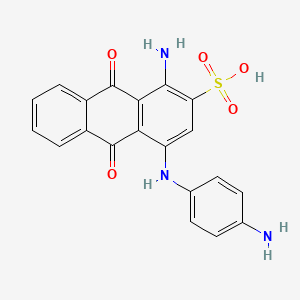

1-amino-4-(4-aminoanilino)-9,10-dioxoanthracene-2-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3O5S/c21-10-5-7-11(8-6-10)23-14-9-15(29(26,27)28)18(22)17-16(14)19(24)12-3-1-2-4-13(12)20(17)25/h1-9,23H,21-22H2,(H,26,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCQMYMXRGJWSHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC=C(C=C4)N)S(=O)(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3064144 | |

| Record name | 2-Anthracenesulfonic acid, 1-amino-4-[(4-aminophenyl)amino]-9,10-dihydro-9,10-dioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3064144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6222-65-7, 40951-76-6 | |

| Record name | 1-Amino-4-(4-aminoanilino)anthraquinone-2-sulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6222-65-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Anthracenesulfonic acid, 1-amino-4-((4-aminophenyl)amino)-9,10-dihydro-9,10-dioxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006222657 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium 1-amino-4-((4-aminophenyl)amino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040951766 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Anthracenesulfonic acid, 1-amino-4-[(4-aminophenyl)amino]-9,10-dihydro-9,10-dioxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Anthracenesulfonic acid, 1-amino-4-[(4-aminophenyl)amino]-9,10-dihydro-9,10-dioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3064144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-amino-4-(4-aminoanilino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.735 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Core Mechanism of P2Y12 Antagonists on Platelet Aggregation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of P2Y12 antagonists on platelet aggregation. It is designed to be a core resource for researchers, scientists, and professionals involved in drug development in the fields of thrombosis, hemostasis, and cardiovascular medicine. This guide delves into the molecular signaling pathways, comparative pharmacology of different P2Y12 inhibitors, and detailed experimental protocols for assessing their efficacy.

Introduction to the P2Y12 Receptor and Its Role in Platelet Aggregation

The P2Y12 receptor is a G protein-coupled receptor (GPCR) that plays a pivotal role in platelet activation and thrombus formation.[1] Its endogenous ligand, adenosine (B11128) diphosphate (B83284) (ADP), is a key platelet agonist released from dense granules of activated platelets. The binding of ADP to the P2Y12 receptor initiates a cascade of intracellular events that lead to sustained platelet aggregation and the stabilization of the platelet plug, which is essential for hemostasis but can also lead to pathological thrombosis in cardiovascular diseases.

The P2Y12 Signaling Pathway

The activation of the P2Y12 receptor by ADP triggers a complex intracellular signaling cascade, which can be broadly divided into two main branches:

-

Gαi-mediated pathway: The P2Y12 receptor is coupled to the inhibitory G protein, Gαi.[2] Upon activation, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][2] Reduced cAMP levels result in decreased activity of protein kinase A (PKA), which in turn leads to the dephosphorylation of vasodilator-stimulated phosphoprotein (VASP).[2] Dephosphorylated VASP is the active form that promotes the conformational change of the glycoprotein (B1211001) (GP) IIb/IIIa receptor, enhancing its affinity for fibrinogen and leading to platelet aggregation.[2]

-

Gβγ-mediated pathway: The Gβγ subunits, dissociated from Gαi, activate phosphoinositide 3-kinase (PI3K).[2] PI3K activation leads to the phosphorylation and activation of Akt (also known as protein kinase B), which is involved in a variety of downstream signaling events that contribute to granule secretion and further amplification of platelet activation.[2]

The following diagram illustrates the P2Y12 signaling pathway in platelets:

References

An In-depth Technical Guide on the Binding Affinity and Kinetics of Ticagrelor, a P2Y12 Receptor Antagonist

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: "P2Y12 antagonist 1" is a placeholder name. This guide will focus on Ticagrelor (B1683153), a well-characterized, clinically significant, and reversible P2Y12 receptor antagonist, as a representative example.

Executive Summary

The P2Y12 receptor is a critical G protein-coupled receptor (GPCR) involved in platelet activation and aggregation, making it a key target for antiplatelet therapies. Ticagrelor is a direct-acting, reversible antagonist of the P2Y12 receptor. Unlike irreversible thienopyridine antagonists (e.g., clopidogrel), ticagrelor does not require metabolic activation and exhibits rapid onset and offset of its antiplatelet effect.[1][2] This guide provides a detailed overview of the binding affinity and kinetics of ticagrelor for the P2Y12 receptor, outlines the experimental protocols used for these measurements, and illustrates the associated signaling pathways and experimental workflows.

P2Y12 Receptor Signaling Pathway

The P2Y12 receptor is activated by adenosine (B11128) diphosphate (B83284) (ADP), which is released from dense granules of platelets upon initial activation.[3] The binding of ADP to the P2Y12 receptor initiates a signaling cascade through the Gαi protein subunit.[4][5] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.[3][4][5] Lower cAMP levels reduce the activity of protein kinase A (PKA), leading to dephosphorylation of vasodilator-stimulated phosphoprotein (VASP), which is involved in the inhibition of platelet activation.

Simultaneously, the Gβγ subunits of the G-protein activate phosphoinositide 3-kinase (PI3K).[3][4] PI3K activation leads to a cascade of downstream signaling events, including the activation of Akt (Protein Kinase B), which ultimately contributes to the conformational change of the glycoprotein (B1211001) IIb/IIIa receptor.[4] This conformational change increases the receptor's affinity for fibrinogen, leading to platelet aggregation and thrombus formation.[4] Ticagrelor binds to the P2Y12 receptor at a site distinct from the ADP binding site, acting as a non-competitive antagonist that locks the receptor in an inactive state.[1][6][7][8]

Caption: P2Y12 Receptor Signaling Pathway and Ticagrelor's Mechanism of Action.

Binding Affinity and Kinetics of Ticagrelor

The interaction of Ticagrelor with the P2Y12 receptor is characterized by its potent and reversible binding.[1][6] The binding parameters have been determined using various in vitro assays, primarily radioligand binding studies.

Quantitative Data Summary

The following tables summarize the key binding affinity and kinetic parameters for Ticagrelor with the human P2Y12 receptor.

Table 1: Binding Affinity of Ticagrelor for P2Y12 Receptor

| Parameter | Value | Radioligand Used | Cell System | Reference |

| Kd | 10.5 nM | [³H]-Ticagrelor | rh-P2Y12-transfected CHO-K1 cells | [1] |

| Ki | 4.3 ± 1.3 nM | [³³P]2MeS-ADP | Human P2Y12 | [6] |

| Ki | 0.33 ± 0.04 nM | [¹²⁵I]AZ11931285 | Human P2Y12 | [6] |

| IC50 | 74 ± 38 nM | - | P2Y12 Receptor Filtration Assay | [1] |

Table 2: Binding Kinetics of Ticagrelor for P2Y12 Receptor

| Parameter | Value | Unit | Cell System | Reference |

| kon (Association Rate Constant) | (1.1 ± 0.2) x 10⁻⁴ | nM⁻¹ s⁻¹ | Human P2Y12 | [6] |

| koff (Dissociation Rate Constant) | (8.7 ± 1.4) x 10⁻⁴ | s⁻¹ | Human P2Y12 | [6] |

| t1/2 (on-rate) | 3.8 ± 0.9 | min | P2Y12 Receptor | [9] |

| t1/2 (off-rate) | 13.5 ± 1.9 | min | P2Y12 Receptor | [9] |

Experimental Protocols

The determination of binding affinity and kinetics for ligands like Ticagrelor relies on robust and sensitive biophysical and biochemical assays. Radioligand binding assays and Surface Plasmon Resonance (SPR) are two of the most common techniques employed.

Radioligand Binding Assay

Radioligand binding assays are considered a gold standard for quantifying ligand-receptor interactions.[10][11] They involve the use of a radioactively labeled ligand to measure its binding to a receptor.

Objective: To determine the binding affinity (Kd, Ki) and density of receptors (Bmax).

General Protocol:

-

Preparation of Receptor Source: Membranes are prepared from cells or tissues endogenously expressing or recombinantly overexpressing the P2Y12 receptor (e.g., human platelets or CHO-K1 cells).[6][12]

-

Incubation: The membrane preparation is incubated with a radioligand (e.g., [³H]-Ticagrelor or [³³P]2MeS-ADP) in a suitable binding buffer.[12]

-

Assay Types:

-

Saturation Assay: To determine Kd and Bmax, increasing concentrations of the radioligand are incubated with the membranes until equilibrium is reached.[10][11][13] Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand.

-

Competition Assay: To determine the Ki of an unlabeled compound (e.g., Ticagrelor), a fixed concentration of a specific radioligand is incubated with the membranes in the presence of increasing concentrations of the unlabeled competitor.[10][11][13]

-

Kinetic Assay: To determine kon and koff, the association of the radioligand with the receptor is measured over time. For dissociation, an excess of unlabeled ligand is added after equilibrium is reached, and the dissociation of the radioligand is measured over time.[11][13]

-

-

Separation: Bound radioligand is separated from free (unbound) radioligand, typically by rapid vacuum filtration through glass fiber filters that trap the membranes.[10][12][14]

-

Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.[12]

-

Data Analysis: The data are analyzed using non-linear regression analysis to fit appropriate binding models and determine the parameters (Kd, Ki, Bmax, kon, koff).[13]

References

- 1. Ticagrelor: The First Reversibly Binding Oral P2Y12 Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ticagrelor: the first reversibly binding oral P2Y12 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Central role of the P2Y12 receptor in platelet activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ticagrelor binds to human P2Y(12) independently from ADP but antagonizes ADP-induced receptor signaling and platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 12. Radioligand Binding Assays: A Lost Art in Drug Discovery? - Oncodesign Services [oncodesign-services.com]

- 13. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Radiometric Ligand-Binding Assays | Revvity [revvity.com]

The Discovery and Synthesis of Novel P2Y12 Receptor Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery and synthesis of novel P2Y12 receptor antagonists. The P2Y12 receptor is a critical mediator of platelet activation and aggregation, making it a key target for antiplatelet therapies used in the prevention of thrombotic events. This document details the various classes of P2Y12 antagonists, their structure-activity relationships, and the experimental protocols used in their evaluation.

Introduction to P2Y12 Receptor Antagonism

The P2Y12 receptor, a G protein-coupled receptor (GPCR) found on the surface of platelets, plays a pivotal role in hemostasis and thrombosis.[1] Its activation by adenosine (B11128) diphosphate (B83284) (ADP) triggers a signaling cascade that leads to platelet aggregation and the formation of a thrombus.[1] Consequently, antagonism of the P2Y12 receptor is a cornerstone of antiplatelet therapy for patients with acute coronary syndromes (ACS) and those undergoing percutaneous coronary intervention (PCI).[2][3]

The development of P2Y12 receptor antagonists has evolved from irreversible thienopyridine prodrugs to reversible, direct-acting agents with more predictable pharmacokinetic and pharmacodynamic profiles. This guide will explore the chemical synthesis, biological evaluation, and structure-activity relationships of these important therapeutic agents.

Classes of P2Y12 Receptor Antagonists

P2Y12 receptor antagonists can be broadly categorized into two main classes: thienopyridines and non-thienopyridines (direct-acting, reversible inhibitors).

Thienopyridines

Thienopyridines are prodrugs that require metabolic activation in the liver to exert their antiplatelet effect. Their active metabolites irreversibly bind to the P2Y12 receptor for the lifespan of the platelet.

-

Clopidogrel (B1663587): A second-generation thienopyridine that requires a two-step metabolic activation process, making it susceptible to genetic polymorphisms and drug-drug interactions.[2]

-

Prasugrel: A third-generation thienopyridine with a more efficient one-step activation process, leading to a faster onset of action and more consistent platelet inhibition compared to clopidogrel.[2][4]

-

Vicagrel: A novel thienopyridine analog of clopidogrel designed for more efficient formation of its active metabolite.[2]

Non-Thienopyridines (Reversible Inhibitors)

These agents bind directly and reversibly to the P2Y12 receptor and do not require metabolic activation. This results in a more rapid onset and offset of action.

-

Ticagrelor (B1683153): A cyclopentyl-triazolo-pyrimidine that binds to a site distinct from the ADP binding site, leading to a rapid and potent inhibition of platelet aggregation.[5]

-

Cangrelor: An intravenous ATP analog that is a potent, direct, and reversible P2Y12 antagonist with a very short half-life, making it suitable for acute settings.[6][7]

-

Selatogrel: An investigational 2-phenylpyrimidine-4-carboxamide (B13652400) derivative for subcutaneous administration, designed for the early treatment of acute myocardial infarction.[2]

-

Elinogrel: An experimental quinazolinedione derivative that was developed in both intravenous and oral formulations but its development was terminated.[8]

Quantitative Data of P2Y12 Receptor Antagonists

The following tables summarize key quantitative data for various P2Y12 receptor antagonists, including their binding affinities, inhibitory concentrations, and pharmacokinetic properties.

Table 1: In Vitro Activity of P2Y12 Receptor Antagonists

| Compound | Target | Assay Type | IC50 / Ki | Reference |

| Cangrelor | Human P2Y12 | Radioligand Binding (Ki) | 0.4 nM | [1] |

| Ticagrelor | Human P2Y12 | ADP-induced Aggregation (IC50) | Mean of Ticagrelor and its active metabolite | [9] |

| 2-MeSADP (agonist) | Human P2Y12 | Functional Assay (EC50) | 5 nM | [1] |

| SAR216471 | Human P2Y12 | Radioligand Binding (IC50) | 17 nM | [10] |

| SAR216471 | Human Platelets | ADP-induced Aggregation (IC50) | 108 nM | [10] |

Table 2: Pharmacokinetic Properties of Oral P2Y12 Inhibitors

| Drug | Class | Tmax (hours) | Half-life (hours) | Metabolism | Reversibility |

| Clopidogrel | Thienopyridine (Prodrug) | ~1-2 | Active metabolite: ~0.5-1 | Two-step hepatic (CYP450) | Irreversible |

| Prasugrel | Thienopyridine (Prodrug) | ~0.5 | Active metabolite: ~7 | One-step hepatic (CYP450) | Irreversible |

| Ticagrelor | Cyclopentyl-triazolo-pyrimidine | ~1.5 | ~7 (parent), ~9 (active metabolite) | Hepatic (CYP3A4) | Reversible |

| Selatogrel | 2-phenylpyrimidine-4-carboxamide | ~0.5-0.75 | 4-7 | - | Reversible |

Synthesis of Novel P2Y12 Receptor Antagonists

The synthesis of novel P2Y12 receptor antagonists involves complex multi-step organic chemistry. Below are examples of synthetic approaches for key compounds.

Synthesis of Cangrelor

The synthesis of cangrelor, a complex ATP analog, begins with 2-thiobarbituric acid and peracetyl-D-ribofuranose. The key steps involve:

-

Selective S-alkylation of 2-thiobarbituric acid.

-

Nitration to form a nitrated dihydroxypyrimidine.

-

Chlorination using phosphorus oxychloride.

-

Reduction of the nitro group.

-

Cyclization to the purine (B94841) core.

-

N9-alkylation with peracetyl-D-ribofuranose.

-

Conversion of the 5'-OH to a phosphodichloridate.

-

Reaction with dichloromethylenebis(phosphonic acid) to yield cangrelor.[6][7]

Synthesis of Vicagrel

Vicagrel is synthesized from a racemic compound which is resolved using a chiral acid. The general steps are:

-

Reaction of a racemic thienopyridine derivative with a chlorophenyl acetate (B1210297) derivative to form a racemic intermediate.

-

Chiral resolution of the racemic intermediate using an acid like camphorsulfonic acid, tartaric acid, or dibenzoyltartaric acid to obtain the desired (2S) stereoisomer.

-

Acetylation of the resolved intermediate with acetic anhydride (B1165640) or acetyl chloride to yield vicagrel.[11][12]

Structure-Activity Relationship (SAR) Studies

The development of potent and selective P2Y12 antagonists has been guided by extensive SAR studies.

Triazolopyrimidine Derivatives

For the triazolopyrimidine scaffold, similar to ticagrelor, modifications to the cyclopentyl core have been explored to optimize potency and safety. Optimization of this scaffold has led to the identification of compounds with improved profiles compared to ticagrelor.[1]

Pyrimidine-4-Carboxamide Derivatives

In the 2-phenylpyrimidine-4-carboxamide series, which includes selatogrel, SAR studies have focused on modifications at three key positions to enhance potency and modulate lipophilicity. For instance, the replacement of a morpholine (B109124) substituent with an (S)-3-hydroxypyrolidine was found to significantly increase activity.[13]

4-Amino-2-thiopyrimidine Derivatives

Studies on 6-amino-2-thio-3H-pyrimidin-4-one and 4-amino-2-thiopyrimidine-5-carboxylic acid analogs have been conducted to explore new chemical scaffolds. While some 6-amino-2-thio-3H-pyrimidin-4-one derivatives showed promising inhibitory activity against ADP-induced platelet aggregation, the 4-amino-2-thiopyrimidine-5-carboxylic acid derivatives displayed negligible activity, indicating the importance of the heterocyclic core structure.[14][15]

Experimental Protocols

The evaluation of novel P2Y12 receptor antagonists relies on a battery of in vitro and in vivo assays. Detailed methodologies for key experiments are provided below.

Radioligand Binding Assay for P2Y12 Receptor

This assay measures the affinity of a test compound for the P2Y12 receptor by competing with a radiolabeled ligand.

Materials:

-

Cell membranes from cells stably expressing the human P2Y12 receptor (e.g., CHO-K1 cells).

-

Radioligand: [3H]2-MeSADP.[16]

-

Binding buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.[16]

-

Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[16]

-

Glass fiber filters (GF/C).

-

Scintillation fluid.

Procedure:

-

Thaw the cell membrane preparation on ice and dilute in binding buffer to a final concentration of 5-10 µg of protein per well.

-

In a 96-well plate, add 50 µL of binding buffer, 50 µL of [3H]2-MeSADP (final concentration ~1 nM), and 50 µL of varying concentrations of the unlabeled test compound.

-

For total binding, add 50 µL of binding buffer instead of the test compound. For non-specific binding, add a high concentration of an unlabeled P2Y12 agonist (e.g., 10 µM ADP).

-

Initiate the binding reaction by adding 100 µL of the diluted membrane preparation to each well.

-

Incubate the plate at 30°C for 60 minutes with gentle agitation.[16]

-

Terminate the incubation by rapid vacuum filtration through glass fiber filters.

-

Wash the filters three times with ice-cold wash buffer.

-

Dry the filters, add scintillation fluid, and quantify radioactivity using a liquid scintillation counter.

-

Calculate the specific binding and determine the inhibition constant (Ki) of the test compound by non-linear regression analysis.[16]

Light Transmission Aggregometry (LTA)

LTA is the gold standard for assessing platelet aggregation. It measures the change in light transmission through a platelet suspension as platelets aggregate in response to an agonist.[12]

Materials:

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP) prepared from citrated whole blood.

-

Platelet agonist: Adenosine diphosphate (ADP).

-

Saline or appropriate vehicle for dissolving test compounds.

-

Aggregometer.

Procedure:

-

Prepare PRP by centrifuging citrated whole blood at 150-200 x g for 15-20 minutes at room temperature with the brake off. Prepare PPP by further centrifuging the remaining blood at a higher speed.[17]

-

Adjust the platelet count of the PRP if necessary.

-

Pre-warm PRP and PPP samples to 37°C.

-

Calibrate the aggregometer by setting 0% aggregation with PRP and 100% aggregation with PPP.

-

Pipette a specific volume of PRP into a cuvette with a stir bar and allow it to equilibrate for at least 1 minute at 37°C with stirring.

-

To test an antagonist, pre-incubate the PRP with the test compound for a specified time before adding the agonist.

-

Initiate aggregation by adding a known concentration of ADP.

-

Record the change in light transmission over time to generate an aggregation curve.

-

Analyze the aggregation curve to determine parameters such as the maximum aggregation percentage.

Ferric Chloride (FeCl3)-Induced Carotid Artery Thrombosis Model in Mice

This in vivo model is widely used to evaluate the efficacy of antithrombotic agents.

Materials:

-

Anesthetized mice.

-

Surgical instruments for exposing the carotid artery.

-

Filter paper.

-

Ferric chloride (FeCl3) solution (e.g., 4-6% w/v).

-

Doppler flow probe or intravital microscope to monitor blood flow and thrombus formation.

Procedure:

-

Anesthetize the mouse and surgically expose the common carotid artery.

-

Place a small piece of plastic under the isolated artery to protect surrounding tissues.

-

Soak a small piece of filter paper with the FeCl3 solution and apply it to the adventitial surface of the artery for a defined period (e.g., 3 minutes).[7]

-

Remove the filter paper and rinse the area with saline.

-

Monitor blood flow in the artery using a Doppler flow probe. The time to vessel occlusion is a key endpoint. Alternatively, visualize thrombus formation in real-time using intravital microscopy.[7]

Visualization of Key Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the P2Y12 signaling pathway, a general workflow for antagonist screening, and the logical flow of the drug discovery process.

Caption: P2Y12 Receptor Signaling Pathway in Platelets.

References

- 1. benchchem.com [benchchem.com]

- 2. Pharmacokinetics and Pharmacodynamics of Approved and Investigational P2Y12 Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. State of the art of new P2Y12 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. P2Y12 platelet inhibition in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ticagrelor: The First Reversibly Binding Oral P2Y12 Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cangrelor - Wikipedia [en.wikipedia.org]

- 7. nbinno.com [nbinno.com]

- 8. biorxiv.org [biorxiv.org]

- 9. Effects of P2Y12 receptor antagonists beyond platelet inhibition – comparison of ticagrelor with thienopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A critical appraisal of the functional evolution of P2Y12 antagonists as antiplatelet drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. plateletservices.com [plateletservices.com]

- 13. Structure-Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Structure Activity Relationship of 4-Amino-2-thiopyrimidine Derivatives as Platelet Aggregation Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. iris.unife.it [iris.unife.it]

- 16. benchchem.com [benchchem.com]

- 17. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]

Unraveling the Molecular Blueprint: A Technical Guide to the Structure-Activity Relationship of P2Y12 Antagonists

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of P2Y12 receptor antagonists, a critical class of antiplatelet agents. The document delves into the key chemical scaffolds, molecular interactions, and experimental methodologies that have paved the way for the development of potent and selective P2Y12 inhibitors.

The P2Y12 Receptor and its Signaling Pathway

The P2Y12 receptor is a G protein-coupled receptor (GPCR) predominantly expressed on the surface of platelets.[1] Its activation by adenosine (B11128) diphosphate (B83284) (ADP) is a crucial step in platelet activation and aggregation, making it a prime target for antithrombotic therapies.[2] Upon ADP binding, the P2Y12 receptor couples to the Gi protein, initiating a signaling cascade that leads to the inhibition of adenylyl cyclase. This, in turn, decreases intracellular cyclic adenosine monophosphate (cAMP) levels, ultimately resulting in platelet aggregation and thrombus formation.

Figure 1: P2Y12 Receptor Signaling Pathway.

Key Classes of P2Y12 Antagonists and their Structure-Activity Relationships

P2Y12 antagonists can be broadly categorized into two main classes: thienopyridines and non-thienopyridines. These classes are further divided by their mechanism of action, being either irreversible or reversible inhibitors.

Thienopyridines: Irreversible Antagonists

Thienopyridines are prodrugs that require metabolic activation in the liver to exert their antiplatelet effect.[3][4] The active metabolite then forms an irreversible disulfide bond with a cysteine residue on the P2Y12 receptor, leading to sustained inhibition for the lifespan of the platelet.[5]

Table 1: Structure-Activity Relationship of Thienopyridine Analogs

| Compound | R1 | R2 | P2Y12 Inhibition IC50 (nM) | Reference |

| Clopidogrel | -COOCH3 | H | ~500 (active metabolite) | [1] |

| Prasugrel (B1678051) | -COOCH3 | Cyclopropyl (B3062369) | ~100 (active metabolite) | [1] |

| Ticlopidine | H | Cl | >1000 (active metabolite) | [3] |

Note: IC50 values for thienopyridines refer to their active metabolites.

The SAR studies of thienopyridines have shown that modifications to the thiophene (B33073) ring and the ester group can significantly impact the rate of metabolic activation and the potency of the active metabolite. For instance, the introduction of a cyclopropyl group in prasugrel leads to more efficient metabolic activation and higher potency compared to clopidogrel.

Non-Thienopyridines: Reversible Antagonists

Non-thienopyridine antagonists bind directly to the P2Y12 receptor and do not require metabolic activation.[1] This class includes both nucleoside/nucleotide analogs and other small molecules. Their reversible binding allows for a faster onset and offset of action compared to thienopyridines.

Ticagrelor is a cyclopentyl-triazolo-pyrimidine that acts as a reversible, non-competitive antagonist of the P2Y12 receptor.[1] SAR studies have focused on modifying the cyclopentyl ring, the triazolopyrimidine core, and the side chains to optimize potency and pharmacokinetic properties.

Table 2: Structure-Activity Relationship of Ticagrelor Analogs

| Compound | Modification | P2Y12 Inhibition IC50 (nM) | Reference |

| Ticagrelor | - | 18 | [1] |

| Analog 1 | Replacement of cyclopentyl with cyclohexyl | 55 | [1] |

| Analog 2 | Modification of the trifluoroethoxy side chain | 120 | [1] |

| SAR216471 | Indole-3-carboxamide derivative | 17 (binding IC50) | [6][7] |

A diverse range of chemical scaffolds have been explored for their P2Y12 antagonist activity. These include anthraquinones, piperazinyl-glutamates, and various heterocyclic systems. The development of these novel scaffolds aims to improve upon the safety and efficacy profiles of existing drugs.

Table 3: SAR of Novel Non-Thienopyridine P2Y12 Antagonists

| Compound ID | Scaffold | Key Structural Features | P2Y12 Inhibition IC50 (nM) | Reference |

| Compound A | Anthraquinone | Sulfonic acid group | 350 | [8] |

| Compound B | Piperazinyl-glutamate | Carboxylic acid and aromatic ring | 85 | [8] |

| Compound C | 2-Azido-N6-methyl-(N)-methanocarba-2'-deoxyadenosine-3',5'-bisphosphate analog | Azido group at 2-position | 1.5 (Ki) | |

| Compound D | 2-Thio-N6-methyl-(N)-methanocarba-2'-deoxyadenosine-3',5'-bisphosphate analog | Thio group at 2-position | 0.8 (Ki) | [3][5] |

Experimental Protocols for Key Assays

The evaluation of P2Y12 antagonist potency and mechanism of action relies on a set of key in vitro assays.

ADP-Induced Platelet Aggregation Assay

This is a functional assay that measures the ability of a compound to inhibit platelet aggregation induced by ADP.

Methodology:

-

Preparation of Platelet-Rich Plasma (PRP): Whole blood is collected from healthy human donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate). The blood is then centrifuged at a low speed (e.g., 200 x g for 15 minutes) to obtain PRP.

-

Platelet Aggregation Measurement: Platelet aggregation is measured using a light transmission aggregometer. A baseline light transmission is established with PRP.

-

Assay Procedure: A known concentration of the test compound is pre-incubated with the PRP. Platelet aggregation is then initiated by the addition of a sub-maximal concentration of ADP (e.g., 5-10 µM).

-

Data Analysis: The change in light transmission over time is recorded, and the percentage of inhibition of aggregation by the test compound is calculated relative to a vehicle control. IC50 values are determined from concentration-response curves.

Figure 2: ADP-Induced Platelet Aggregation Assay Workflow.

VASP Phosphorylation Assay

The Vasodilator-Stimulated Phosphoprotein (VASP) phosphorylation assay is a more specific method to assess the inhibition of the P2Y12 receptor signaling pathway.

Methodology:

-

Sample Preparation: Whole blood or isolated platelets are used.

-

Stimulation and Inhibition: Samples are incubated with prostaglandin (B15479496) E1 (PGE1) to stimulate VASP phosphorylation via the cAMP pathway. Concurrently, ADP is added to activate the P2Y12 receptor, which leads to dephosphorylation of VASP. The test compound is added to assess its ability to block the ADP-mediated dephosphorylation.

-

Cell Lysis and Staining: Platelets are lysed, and intracellular VASP is stained with a fluorescently labeled antibody specific for the phosphorylated form of VASP.

-

Flow Cytometry Analysis: The level of VASP phosphorylation is quantified using flow cytometry.

-

Data Analysis: The platelet reactivity index (PRI) is calculated based on the fluorescence intensity, providing a measure of P2Y12 receptor inhibition.

Figure 3: Logical Flow of the VASP Phosphorylation Assay.

Radioligand Binding Assay

This assay directly measures the affinity of a compound for the P2Y12 receptor.

Methodology:

-

Membrane Preparation: Membranes expressing the human P2Y12 receptor are prepared from cell lines (e.g., CHO or HEK293 cells) or platelets.

-

Competitive Binding: A fixed concentration of a radiolabeled P2Y12 antagonist (e.g., [3H]-prasugrel active metabolite or a specific radiolabeled antagonist) is incubated with the receptor-containing membranes in the presence of varying concentrations of the unlabeled test compound.

-

Separation of Bound and Free Ligand: The reaction mixture is filtered through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.

-

Quantification: The radioactivity retained on the filter is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Figure 4: Radioligand Binding Assay Workflow.

Conclusion

The development of P2Y12 antagonists has been a major advancement in the prevention and treatment of atherothrombotic diseases. A thorough understanding of the structure-activity relationships within different chemical classes of these inhibitors is paramount for the design of new agents with improved efficacy, safety, and pharmacokinetic profiles. The experimental methodologies detailed in this guide provide the foundation for the continued exploration and optimization of P2Y12 antagonists. Future research will likely focus on developing novel scaffolds with tailored properties to address unmet clinical needs in antiplatelet therapy.

References

- 1. State of affairs: Design and structure-activity relationships of reversible P2Y12 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-Chloro N(6)-methyl-(N)-methanocarba-2'-deoxyadenosine-3',5'-bisphosphate is a selective high affinity P2Y(1) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [32P]2-iodo-N6-methyl-(N)-methanocarba-2'-deoxyadenosine-3',5'-bisphosphate ([32P]MRS2500), a novel radioligand for quantification of native P2Y1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. SAR216471, an alternative to the use of currently available P2Y₁₂ receptor inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. [32P]2-iodo-N6-methyl-(N)-methanocarba-2′-deoxyadenosine-3′,5′-bisphosphate ([32P]MRS2500), a novel radioligand for quantification of native P2Y1 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-Chloro N6-methyl-(N)-methanocarba-2′-deoxyadenosine-3′,5′-bisphosphate is a selective high affinity P2Y1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of P2Y12 Antagonist Docking: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in silico modeling of "P2Y12 antagonist 1" docking to its target, the P2Y12 receptor. The P2Y12 receptor is a crucial G-protein coupled receptor (GPCR) involved in platelet aggregation, making it a prime target for antiplatelet therapeutics.[1][2] Understanding the molecular interactions between antagonists and the P2Y12 receptor is paramount for the rational design of novel and more effective antithrombotic agents. This guide details the experimental protocols for in silico docking, presents quantitative data for comparative analysis, and visualizes key biological and experimental workflows.

Data Presentation: Quantitative Analysis of P2Y12 Antagonist Binding

The following table summarizes the binding affinities and docking scores of "this compound" and other known P2Y12 antagonists. This data is essential for comparing the potency and potential efficacy of different compounds.

| Compound | Parameter | Value | Receptor Source | Docking Score (kcal/mol) | Reference |

| P2Y1/P2Y12 antagonist-1 (compound 24w) | IC50 | 4.23 µM | Rabbit Plasma | Not Reported | [3] |

| AZD1283 | IC50 | 11 nM | Human P2Y12 | - | [4] |

| PSB-0739 | Ki | 24.9 nM | Human P2Y12 | - | [4] |

| Elinogrel | IC50 | 20 nM | Human P2Y12 | - | [4] |

| Ticagrelor | - | - | Human P2Y12 | -8.5 to -11.0 | [4] |

| Prasugrel (active metabolite) | - | - | Human P2Y12 | Not Reported | [5] |

| Clopidogrel (active metabolite) | - | - | Human P2Y12 | Not Reported | [5] |

| SN0208535 (Tannin derivative) | XP Docking Score | ≤ –15.0 | Human P2Y12 | ≤ –15.0 | [6] |

| SN0257464 (Tannin derivative) | XP Docking Score | ≤ –15.0 | Human P2Y12 | ≤ –15.0 | [6] |

| SN0084030 (Tannin derivative) | XP Docking Score | ≤ –15.0 | Human P2Y12 | ≤ –15.0 | [6] |

Experimental Protocols

In Silico Molecular Docking Protocol for P2Y12

This protocol outlines a generalized procedure for the in silico docking of a novel antagonist, such as "this compound," to the P2Y12 receptor.

Objective: To predict the binding conformation and affinity of a ligand to the P2Y12 receptor.

Materials:

-

Protein Structure: Crystal structure of the human P2Y12 receptor (e.g., PDB IDs: 4NTJ, 4PXZ).

-

Ligand Structure: 3D structure of the antagonist (e.g., "this compound").

-

Software: Molecular modeling software (e.g., AutoDock, Glide, DOCK).

Methodology:

-

Receptor Preparation:

-

Obtain the P2Y12 crystal structure from the Protein Data Bank.

-

Remove water molecules and any co-crystallized ligands.

-

Add hydrogen atoms and assign appropriate protonation states to the amino acid residues.

-

Define the binding site, typically based on the location of the co-crystallized ligand or through binding pocket prediction algorithms.

-

-

Ligand Preparation:

-

Generate the 3D conformation of the antagonist.

-

Assign partial charges and define rotatable bonds.

-

-

Molecular Docking:

-

Utilize a docking algorithm to explore the conformational space of the ligand within the defined binding site of the receptor.

-

The docking program will generate a series of possible binding poses for the ligand.

-

-

Scoring and Analysis:

-

Each generated pose is evaluated using a scoring function that estimates the binding affinity (e.g., docking score in kcal/mol).

-

The poses are ranked based on their scores, with lower scores generally indicating more favorable binding.

-

The top-ranked poses are visually inspected to analyze the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor.

-

Radioligand Competitive Binding Assay Protocol

This protocol describes a common in vitro method to determine the binding affinity (Ki or IC50) of a test compound.

Objective: To experimentally measure the binding affinity of an antagonist to the P2Y12 receptor.

Methodology:

-

Receptor Source Preparation: Utilize cell membranes from cells expressing the human P2Y12 receptor or washed human platelets.

-

Incubation: Incubate the receptor preparation with a fixed concentration of a radiolabeled P2Y12 agonist (e.g., [3H]2-MeSADP) and varying concentrations of the antagonist being tested.

-

Separation: Separate the bound from the unbound radioligand, typically by rapid filtration.

-

Quantification: Measure the radioactivity of the bound radioligand using a scintillation counter.

-

Data Analysis: Plot the percentage of radioligand binding against the concentration of the antagonist. The data is then fitted to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the radioligand binding. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.

Mandatory Visualizations

P2Y12 Signaling Pathway

Caption: P2Y12 receptor signaling cascade upon ADP binding.

In Silico Docking Experimental Workflow

Caption: A generalized workflow for in silico molecular docking.

Logical Relationship: Competitive Antagonism at P2Y12

Caption: Principle of competitive antagonism at the P2Y12 receptor.

References

- 1. researchgate.net [researchgate.net]

- 2. ahajournals.org [ahajournals.org]

- 3. Membrane Environment Modulates Ligand-Binding Propensity of P2Y12 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparative Review of Oral P2Y12 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the Pharmacological Profiling of New Chemical Entities Targeting P2Y12

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential pharmacological profiling required for the discovery and development of novel P2Y12 receptor antagonists. The P2Y12 receptor is a critical mediator of platelet activation and thrombus formation, making it a key target for antiplatelet therapies.[1][2] A thorough understanding and rigorous application of the assays described herein are fundamental to identifying and characterizing new chemical entities (NCEs) with therapeutic potential.

The P2Y12 Signaling Pathway in Platelet Activation

The P2Y12 receptor is a G protein-coupled receptor (GPCR) predominantly expressed on the surface of platelets.[1] Its endogenous agonist, adenosine (B11128) diphosphate (B83284) (ADP), plays a pivotal role in amplifying the platelet activation response and stabilizing thrombi.[2][3] Upon ADP binding, the P2Y12 receptor couples to the inhibitory G protein, Gi. This initiates a signaling cascade that inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][4] Reduced cAMP levels relieve the inhibition of downstream effectors, ultimately resulting in the activation of the glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor, which is the final common pathway for platelet aggregation.[5][6]

The following diagram illustrates this critical signaling pathway:

Pharmacological Profiling Workflow

The characterization of NCEs targeting P2Y12 follows a hierarchical screening and profiling cascade. This workflow is designed to efficiently identify compounds with the desired mechanism of action, potency, and functional effect, moving from high-throughput primary assays to more complex, physiologically relevant secondary and tertiary assays.

Key Experimental Protocols and Data Presentation

A robust pharmacological profiling plan involves a suite of in vitro assays to determine the affinity, potency, and functional activity of NCEs.

These assays directly measure the affinity of an NCE for the P2Y12 receptor by assessing its ability to displace a known radiolabeled ligand.

Detailed Methodology: [4][7][8]

-

Receptor Source: Cell membranes prepared from cell lines stably expressing the human P2Y12 receptor (e.g., HEK293 or CHO-K1 cells) or washed human platelets.[7]

-

Radioligand: A stable, high-affinity P2Y12 agonist or antagonist, such as [³H]2MeS-ADP or [³³P]2MeSADP.[4][7]

-

Assay Buffer: Typically a Tris-HCl or HEPES-based buffer containing divalent cations (e.g., 5 mM MgCl₂), pH 7.4.[4][8]

-

Procedure:

-

A fixed concentration of radioligand is incubated with the receptor source in the presence of varying concentrations of the NCE.

-

Incubation is carried out at room temperature or 30°C for 60 minutes to reach equilibrium.[4]

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Filters are washed with ice-cold buffer to minimize non-specific binding.

-

Radioactivity retained on the filters is quantified using a scintillation counter.

-

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ (the concentration of NCE that inhibits 50% of the specific binding). The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation, providing a measure of the compound's binding affinity.

This is the most common primary functional assay. Since P2Y12 is Gi-coupled, its activation by an agonist (like ADP) inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP. Antagonists will block this effect.

Detailed Methodology: [4][8][9]

-

Cell Source: CHO-K1 or HEK293 cells stably expressing the human P2Y12 receptor.[8]

-

Reagents:

-

Procedure:

-

Cells are pre-incubated with a PDE inhibitor.

-

Varying concentrations of the NCE are added, followed by a fixed concentration of the P2Y12 agonist (e.g., 2-MeS-ADP).

-

Adenylyl cyclase is then stimulated with forskolin.

-

After incubation (typically 15-30 minutes at 37°C), cells are lysed.[8]

-

Intracellular cAMP levels are quantified using the chosen detection kit. The amount of cAMP is inversely proportional to P2Y12 receptor activity.

-

-

Data Analysis: The percentage inhibition of the agonist-induced response is plotted against the NCE concentration to determine the IC₅₀ value, a measure of the compound's potency.

This is a highly physiologically relevant assay that measures the direct functional consequence of P2Y12 inhibition on platelet function. Light Transmission Aggregometry (LTA) is a common method.

Detailed Methodology: [10][11][12]

-

Sample: Platelet-rich plasma (PRP), prepared from fresh whole blood collected in sodium citrate (B86180) tubes, or whole blood.[11]

-

Instrumentation: A specialized aggregometer or a plate reader-based system.

-

Agonist: ADP is used to induce P2Y12-mediated aggregation.

-

Procedure:

-

PRP is pre-incubated with varying concentrations of the NCE or vehicle control.

-

A baseline light transmission is established.

-

ADP is added to the sample to induce aggregation.

-

As platelets aggregate, the turbidity of the sample decreases, and light transmission increases. This change is monitored over time.

-

-

Data Analysis: The maximum aggregation percentage is determined for each concentration of the NCE. The results are typically expressed as percent inhibition relative to the vehicle control, and an IC₅₀ value can be calculated.

Quantitative Data of Reference P2Y12 Inhibitors

To benchmark the activity of NCEs, it is essential to compare their pharmacological data with that of established P2Y12 inhibitors. The table below summarizes key data for clinically used agents. Note that clopidogrel (B1663587) and prasugrel (B1678051) are prodrugs that require metabolic activation to exert their effects.[13][14] Ticagrelor and cangrelor (B105443) are direct-acting, reversible inhibitors.[6][13]

| Compound | Class | Mechanism of Action | Receptor Binding (Ki) | Functional Potency (IC₅₀) | Onset of Action |

| Clopidogrel (Active Metabolite) | Thienopyridine | Irreversible Antagonist | ~6.6 nM | ~400 nM (Platelet Agg.) | Slow (2-6 hours)[13] |

| Prasugrel (Active Metabolite) | Thienopyridine | Irreversible Antagonist | ~1.8 nM | ~2 µM (Platelet Agg.) | Rapid (~30 mins)[6][13] |

| Ticagrelor | Cyclopentyl-triazolo-pyrimidine | Reversible, Non-competitive Antagonist | ~14 nM | ~1.8 µM (Platelet Agg.) | Rapid (~30 mins)[6][13] |

| Cangrelor | ATP Analog | Reversible, Competitive Antagonist | 0.4 nM[7] | ~7-20 nM (Platelet Agg.) | Very Rapid (~2 mins)[5] |

Values are approximate and can vary based on the specific assay conditions and literature source.

Logical Relationships in Assay Cascade

The data from different assays are complementary and together provide a comprehensive pharmacological profile. Binding assays confirm target engagement and affinity, functional cAMP assays measure potency at the cellular level, and platelet aggregation assays confirm the desired physiological effect.

References

- 1. Role of P2Y12 Receptor in Thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ClinPGx [clinpgx.org]

- 4. benchchem.com [benchchem.com]

- 5. tandfonline.com [tandfonline.com]

- 6. P2Y12 platelet inhibition in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. The P2Y12 Antagonists, 2MeSAMP and Cangrelor, Inhibit Platelet Activation through P2Y12/Gi-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. P2Y12 Platelet Function Test | MLabs [mlabs.umich.edu]

- 11. P2Y12 Inhibition Assay - UChicago Medicine Medical Laboratories [uchicagomedlabs.testcatalog.org]

- 12. machaondiagnostics.com [machaondiagnostics.com]

- 13. droracle.ai [droracle.ai]

- 14. Frontiers | Genotype-Guided Use of P2Y12 Inhibitors: A Review of Current State of the Art [frontiersin.org]

The Impact of P2Y12 Antagonists on Downstream Signaling Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of P2Y12 antagonists on downstream signaling pathways. The P2Y12 receptor, a G-protein-coupled receptor (GPCR) primarily expressed on platelets, plays a pivotal role in thrombosis and hemostasis. Its inhibition is a cornerstone of antiplatelet therapy for cardiovascular diseases. Understanding the molecular consequences of P2Y12 antagonism is crucial for the development of novel therapeutics and for optimizing existing treatments.

Core Signaling Cascades Modulated by P2Y12 Antagonists

The P2Y12 receptor is coupled to the inhibitory G-protein, Gi. Upon binding of its endogenous ligand, adenosine (B11128) diphosphate (B83284) (ADP), the P2Y12 receptor initiates a signaling cascade that primarily leads to platelet activation and aggregation. P2Y12 antagonists block these effects, leading to the modulation of several key downstream signaling pathways.

The principal signaling pathways affected by P2Y12 antagonism are:

-

The Cyclic Adenosine Monophosphate (cAMP) Pathway: P2Y12 receptor activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[1][2] cAMP is a critical second messenger that, through the activation of protein kinase A (PKA), phosphorylates various substrates that inhibit platelet activation. Therefore, P2Y12 antagonists, by blocking the inhibitory effect on adenylyl cyclase, lead to a relative increase in cAMP levels, which contributes to the inhibition of platelet function.[1][2]

-

The Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: The βγ subunits of the dissociated Gi protein activate PI3K, which in turn phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 serves as a docking site for proteins containing pleckstrin homology (PH) domains, such as Akt (also known as protein kinase B). This leads to the phosphorylation and activation of Akt, a key signaling node that promotes platelet activation, granule secretion, and thrombus stabilization. P2Y12 antagonists prevent the activation of this pathway, leading to reduced Akt phosphorylation.

-

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) Pathway: The P2Y12 receptor has also been shown to influence the MAPK/ERK signaling cascade. This pathway is involved in a multitude of cellular processes, including cell proliferation, differentiation, and survival. In the context of platelets, ERK activation can contribute to agonist-induced aggregation. The precise mechanisms by which P2Y12 antagonists affect this pathway are still under investigation, but modulation of ERK phosphorylation has been observed.

-

Other Signaling Pathways: Research suggests that P2Y12 signaling can also intersect with other pathways, such as the RhoA/ROCK pathway, which is involved in the regulation of cell shape and motility.

Quantitative Effects of P2Y12 Antagonists on Downstream Signaling

While extensive clinical data compares the efficacy of different P2Y12 antagonists like clopidogrel (B1663587), prasugrel (B1678051), and ticagrelor (B1683153) in preventing thrombotic events, direct quantitative comparisons of their effects on downstream signaling molecules at the biochemical level are less readily available in the public domain. The following tables summarize the known qualitative and semi-quantitative effects of these antagonists on key signaling pathways.

Table 1: Comparative Effects of P2Y12 Antagonists on the cAMP Pathway

| P2Y12 Antagonist | Mechanism of Action | Effect on cAMP Levels | Potency |

| Clopidogrel | Irreversible antagonist (prodrug) | Indirectly leads to increased cAMP by blocking Gi signaling. | Less potent and more variable response compared to newer agents.[3][4] |

| Prasugrel | Irreversible antagonist (prodrug) | Indirectly leads to increased cAMP by blocking Gi signaling. | More potent and consistent inhibition of platelet aggregation than clopidogrel.[5][6] |

| Ticagrelor | Reversible, direct-acting antagonist | Indirectly leads to increased cAMP by blocking Gi signaling. | Potent and consistent inhibition of platelet aggregation.[5][6] |

| Cangrelor | Reversible, direct-acting antagonist | Shown to increase platelet cAMP levels.[1][2] | Rapid onset and offset of action. |

Table 2: Comparative Effects of P2Y12 Antagonists on the PI3K/Akt Pathway

| P2Y12 Antagonist | Effect on Akt Phosphorylation | Potency |

| Clopidogrel | Decreases ADP-induced Akt phosphorylation. | Less potent compared to newer agents. |

| Prasugrel | Potently decreases ADP-induced Akt phosphorylation. | More potent than clopidogrel. |

| Ticagrelor | Potently decreases ADP-induced Akt phosphorylation. | Potent inhibitor. |

Table 3: Comparative Effects of P2Y12 Antagonists on the MAPK/ERK Pathway

| P2Y12 Antagonist | Effect on ERK Phosphorylation | Potency |

| Clopidogrel | Modulates ERK phosphorylation. | Further research is needed for direct comparison. |

| Prasugrel | Modulates ERK phosphorylation. | Further research is needed for direct comparison. |

| Ticagrelor | Modulates ERK phosphorylation. | Further research is needed for direct comparison. |

Visualizing the Signaling Cascades and Experimental Workflows

To better understand the complex interactions, the following diagrams illustrate the core P2Y12 signaling pathway and the workflows for key experimental protocols used to study the effects of P2Y12 antagonists.

Caption: P2Y12 Receptor Downstream Signaling Pathways.

Caption: Western Blot Experimental Workflow.

Caption: cAMP Measurement Experimental Workflow.

Detailed Methodologies for Key Experiments

Western Blotting for Phosphorylated Akt (p-Akt)

This protocol is a standard method to quantify the phosphorylation status of Akt, a key downstream effector of the PI3K pathway, following treatment with a P2Y12 antagonist.

1. Cell Culture and Treatment:

-

Culture appropriate cells (e.g., human platelets, HEK293 cells transfected with the P2Y12 receptor) in suitable media.

-

Treat cells with the desired concentrations of the P2Y12 antagonist or vehicle control for a specified time.

-

Stimulate the cells with a P2Y12 agonist (e.g., ADP) to induce Akt phosphorylation.

2. Cell Lysis and Protein Extraction:

-

Wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein.

3. Protein Quantification:

-

Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) protein assay.

4. SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE):

-

Denature protein samples by boiling in Laemmli buffer.

-

Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.

5. Protein Transfer:

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

6. Immunoblotting:

-

Block the membrane with 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., anti-p-Akt Ser473).

-

Wash the membrane with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Wash the membrane thoroughly with TBST.

7. Detection and Analysis:

-

Detect the HRP signal using an enhanced chemiluminescence (ECL) substrate.

-

Capture the signal using a digital imaging system or X-ray film.

-

Quantify the band intensities using densitometry software.

-

Normalize the p-Akt signal to the signal from an antibody against total Akt to account for variations in protein loading.

Measurement of Intracellular cAMP Levels

This protocol describes a common method for quantifying intracellular cAMP levels, which are modulated by P2Y12 receptor activity.

1. Cell Culture and Treatment:

-

Seed cells in a multi-well plate and culture overnight.

-

Pre-treat the cells with the P2Y12 antagonist or vehicle control.

-

To measure inhibition of adenylyl cyclase, cells are often stimulated with an adenylyl cyclase activator like forskolin (B1673556) in the presence or absence of a P2Y12 agonist (e.g., ADP).

2. Cell Lysis:

-

Lyse the cells using the lysis buffer provided with a commercial cAMP assay kit. This step also serves to stop endogenous phosphodiesterase activity.

3. cAMP Assay:

-

Perform a competitive enzyme-linked immunosorbent assay (ELISA) or a luminescence/fluorescence-based assay according to the manufacturer's instructions.

-

In a competitive ELISA, free cAMP in the sample competes with a fixed amount of labeled cAMP for binding to a limited number of antibody binding sites.

4. Signal Detection:

-

For an ELISA, a substrate is added to produce a colorimetric signal that is inversely proportional to the amount of cAMP in the sample.

-

For luminescence or fluorescence-based assays, the signal is directly or inversely proportional to the cAMP concentration.

-

Read the signal using a plate reader.

5. Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Interpolate the cAMP concentrations in the unknown samples from the standard curve.

-

Normalize the cAMP levels to the protein concentration or cell number.

Conclusion

P2Y12 antagonists exert their antiplatelet effects by modulating critical downstream signaling pathways, primarily the cAMP and PI3K/Akt cascades. While the clinical superiority of newer antagonists like prasugrel and ticagrelor over clopidogrel is well-established, a deeper understanding of their differential effects at the molecular level is an ongoing area of research. The experimental protocols detailed in this guide provide a framework for researchers to quantitatively assess the impact of P2Y12 antagonists on these signaling pathways, which is essential for the development of next-generation antiplatelet therapies with improved efficacy and safety profiles. Future studies providing direct, quantitative comparisons of the biochemical potency of different P2Y12 antagonists will be invaluable to the field.

References

- 1. The P2Y12 Antagonists, 2-Methylthioadenosine 5′-Monophosphate Triethylammonium Salt and Cangrelor (ARC69931MX), Can Inhibit Human Platelet Aggregation through a Gi-independent Increase in cAMP Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Comparison of Clopidogrel, Prasugrel and Ticagrelor Response of Patients by PFA-100-Innovance Test Results - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparison of Clopidogrel With Prasugrel and Ticagrelor in Patients With Acute Coronary Syndrome: Clinical Outcomes From the National Cardiovascular Database ACTION Registry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A comparison of the pharmacological profiles of prasugrel and ticagrelor assessed by platelet aggregation, thrombus formation and haemostasis in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. P2Y12 platelet inhibition in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Reversibility of P2Y12 Antagonist Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the binding characteristics of reversible P2Y12 antagonists, with a focus on the experimental methodologies used to determine their reversibility. The P2Y12 receptor is a critical target in the development of antiplatelet therapies, and understanding the nuances of antagonist binding is paramount for optimizing drug efficacy and safety.

Introduction to P2Y12 Receptor Antagonism

The P2Y12 receptor, a G protein-coupled receptor (GPCR), plays a pivotal role in adenosine (B11128) diphosphate (B83284) (ADP)-induced platelet aggregation. Antagonists of this receptor are classified based on their mechanism of action and the reversibility of their binding. Irreversible antagonists, such as the thienopyridines (e.g., clopidogrel's active metabolite), form a covalent bond with the P2Y12 receptor, permanently disabling it for the lifespan of the platelet. In contrast, reversible antagonists, such as ticagrelor (B1683153) and cangrelor, bind to the receptor in a non-covalent manner, leading to a dynamic equilibrium between the bound and unbound states. This reversibility allows for a more rapid offset of the antiplatelet effect upon cessation of the drug, a potentially advantageous feature in clinical settings where a quick restoration of platelet function is desired.

Quantitative Analysis of Reversible P2Y12 Antagonist Binding

The binding of a reversible antagonist to its target is characterized by several key quantitative parameters, including the equilibrium dissociation constant (Kd), the inhibitor concentration that causes 50% inhibition (IC50), and the association (kon) and dissociation (koff) rate constants. These values provide a comprehensive picture of the antagonist's affinity, potency, and the kinetics of its interaction with the P2Y12 receptor.

| Parameter | Description | Typical Value Range for Reversible P2Y12 Antagonists |

| Kd (Equilibrium Dissociation Constant) | The concentration of antagonist at which 50% of the receptors are occupied at equilibrium. A lower Kd indicates higher binding affinity. | Low nanomolar (nM) range |

| IC50 (Half Maximal Inhibitory Concentration) | The concentration of an antagonist that is required for 50% inhibition of a biological response (e.g., ADP-induced platelet aggregation). | Low to mid nanomolar (nM) range |

| kon (Association Rate Constant) | The rate at which the antagonist binds to the receptor. | 10^5 to 10^7 M⁻¹s⁻¹ |

| koff (Dissociation Rate Constant) | The rate at which the antagonist dissociates from the receptor. This is a direct measure of reversibility. | 10⁻⁴ to 10⁻² s⁻¹ |

| Residence Time (1/koff) | The average time an antagonist stays bound to its receptor. | Minutes to hours |

Experimental Protocols for Assessing Binding Reversibility

The reversibility of a P2Y12 antagonist's binding is experimentally determined through a variety of in vitro assays. These protocols are designed to measure the dissociation of the antagonist from the P2Y12 receptor over time.

Radioligand Binding Assays

Radioligand binding assays are a gold standard for characterizing receptor-ligand interactions. To assess reversibility, a "washout" experiment is typically performed.

Protocol:

-

Incubation: Platelet membranes expressing the P2Y12 receptor are incubated with a radiolabeled P2Y12 antagonist (e.g., [³H]-ticagrelor) to allow for binding to reach equilibrium.

-

Washout: The membranes are then washed to remove the unbound radioligand. This is often achieved by centrifugation and resuspension in a fresh buffer or by rapid filtration.

-

Dissociation: The amount of radioligand that remains bound to the receptors is measured at various time points after the washout.

-

Data Analysis: The dissociation rate constant (koff) is determined by fitting the data to a one-phase exponential decay model.

Platelet Aggregation Assays

Platelet aggregation assays measure the functional consequence of P2Y12 receptor blockade. The recovery of platelet aggregation after removal of the antagonist is an indicator of binding reversibility.

Protocol:

-

Treatment: Platelet-rich plasma (PRP) or washed platelets are incubated with the P2Y12 antagonist at a concentration sufficient to achieve maximal inhibition of aggregation.

-

Washout: The platelets are washed to remove the unbound antagonist. This is typically done by centrifugation and resuspension in a fresh buffer.

-

Recovery of Function: At various time points after the washout, an agonist (e.g., ADP) is added to the platelets, and the extent of aggregation is measured using a platelet aggregometer.

-

Data Analysis: The rate of recovery of platelet aggregation provides a functional measure of the antagonist's dissociation from the P2Y12 receptor.

Visualizing Key Processes

The following diagrams illustrate the P2Y12 signaling pathway and the experimental workflow for assessing binding reversibility.

Preclinical Evaluation of Novel Thienopyridine and Non-Thienopyridine P2Y12 Inhibitors: A Technical Guide

Introduction: The P2Y12 receptor, a G-protein-coupled receptor (GPCR) primarily expressed on platelets, is a cornerstone target in antiplatelet therapy.[1][2] Its activation by adenosine (B11128) diphosphate (B83284) (ADP) is a critical step in the amplification of platelet activation and the formation of stable thrombi.[3][4] Consequently, P2Y12 inhibitors are vital for the prevention of thrombotic events in patients with acute coronary syndromes (ACS) and those undergoing percutaneous coronary intervention (PCI).[5][6][7] These inhibitors are broadly categorized into two main classes: the thienopyridines (e.g., clopidogrel, prasugrel) and the non-thienopyridines (e.g., ticagrelor, cangrelor).[8]

Thienopyridines are orally administered prodrugs that require metabolic conversion into an active metabolite, which then irreversibly binds to the P2Y12 receptor.[8][9] Non-thienopyridines, in contrast, are direct-acting inhibitors that bind reversibly (ticagrelor) or irreversibly (though the drug itself is reversible, cangrelor) and do not require metabolic activation.[6][10] The development of novel agents in both classes necessitates a rigorous preclinical evaluation to characterize their efficacy, safety, and pharmacokinetic/pharmacodynamic (PK/PD) profiles. This guide provides a technical overview of the core methodologies and data interpretation involved in this process.

The P2Y12 Signaling Pathway

Understanding the P2Y12 signaling cascade is fundamental to evaluating its inhibitors. Upon binding ADP, the P2Y12 receptor couples with the Gi protein, leading to the inhibition of adenylyl cyclase (AC).[3] This action decreases intracellular cyclic adenosine monophosphate (cAMP) levels. Reduced cAMP leads to lower protein kinase A (PKA) activity, which in turn decreases the phosphorylation of vasodilator-stimulated phosphoprotein (VASP), a key event in suppressing platelet activation. Concurrently, P2Y12 activation stimulates the phosphoinositide 3-kinase (PI3K) pathway, leading to the activation of Akt (Protein Kinase B), a crucial step for achieving sustained and irreversible platelet aggregation through the activation of the glycoprotein (B1211001) IIb/IIIa (αIIbβ3) integrin receptor.[3][11]

Comparative Properties of P2Y12 Inhibitor Classes

The fundamental differences between thienopyridine and non-thienopyridine inhibitors dictate their pharmacological profiles and influence the design of preclinical studies. Thienopyridines' reliance on metabolic activation can lead to inter-individual variability in response, a key concern addressed by newer generations like prasugrel.[9][12] Direct-acting non-thienopyridines offer a more predictable and rapid onset of action.[12]

| Feature | Thienopyridines (e.g., Clopidogrel, Prasugrel) | Non-Thienopyridines (e.g., Ticagrelor, Cangrelor) |

| Mechanism of Action | Irreversible antagonist of the P2Y12 receptor.[9] | Reversible, direct-acting antagonist of the P2Y12 receptor.[10] |

| Activation | Prodrugs; require in vivo metabolic activation by CYP450 enzymes.[8][9] | Active drugs; do not require metabolic activation.[10] |

| Onset of Action | Delayed, dependent on metabolic conversion.[12] | Rapid (IV cangrelor) to fast (oral ticagrelor).[12] |

| Offset of Action | Prolonged; platelet function recovers as new platelets are formed. | Rapid; platelet function is restored as the drug is cleared. |

| Dosing Route | Oral.[8] | Oral (Ticagrelor) or Intravenous (Cangrelor).[13] |

| Inter-Individual Variability | Higher, particularly with clopidogrel, due to genetic polymorphisms in CYP enzymes.[6] | Lower, as metabolic activation is not required.[12] |

Preclinical Evaluation Workflow

A systematic preclinical evaluation is essential to profile a novel P2Y12 inhibitor. The process typically begins with in vitro screening to determine potency and selectivity, followed by more complex ex vivo and in vivo studies to assess efficacy, safety (primarily bleeding risk), and pharmacokinetics.

Key Experimental Protocols and Methodologies

In Vitro and Ex Vivo Assays

These assays are crucial for initial screening and for characterizing the mechanism and potency of novel inhibitors. Ex vivo studies utilize blood from animals or humans dosed with the compound, providing a link between drug exposure and platelet function.

| Assay Type | Principle | Key Methodologies & Readouts |

| Platelet Aggregation | Measures the ability of an agonist (e.g., ADP) to induce platelet clumping in plasma or whole blood. Inhibition is quantified. | Light Transmission Aggregometry (LTA): "Gold standard" using platelet-rich plasma (PRP). Readout: % max aggregation, IC50. Whole Blood Aggregometry (e.g., Multiplate®): Measures impedance change. Readout: Aggregation Units (AU), % inhibition.[14] Point-of-Care Tests (e.g., VerifyNow®): Cartridge-based optical detection. Readout: P2Y12 Reaction Units (PRU).[14][15] |

| Flow Cytometry | Quantifies cell surface markers of platelet activation using fluorescently labeled antibodies. | P-selectin (CD62P) Expression: Measures α-granule release.[11] Activated GPIIb/IIIa: Measures fibrinogen binding capacity.[15] Platelet-Leukocyte Aggregates: Measures interaction with inflammatory cells.[8] Readouts: Mean Fluorescence Intensity (MFI), % positive cells. |

| Granule Release Assays | Measures the secretion of substances stored in platelet granules upon activation. | Dense Granule Release: ATP/ADP measurement via luminescence. Alpha Granule Release: P-selectin expression (see Flow Cytometry) or ELISA for released proteins (e.g., PF4). |

| Thrombin Generation | Measures the dynamics of thrombin formation in plasma, which is influenced by platelet activity. | Fluorogenic substrate assays. Readout: Endogenous Thrombin Potential (ETP), peak thrombin. P2Y12 antagonism can inhibit thrombin generation.[8] |

| VASP Phosphorylation | Measures the phosphorylation state of VASP, a downstream marker of the P2Y12/cAMP pathway. | Flow cytometry-based assays (e.g., VASP-P). Readout: Platelet Reactivity Index (PRI). |

In Vivo Models

In vivo models are indispensable for evaluating the antithrombotic efficacy and bleeding risk of a drug candidate in a physiological context.

| Model Type | Objective | Common Methodologies & Endpoints |

| Arterial Thrombosis Models | To assess the ability of an inhibitor to prevent or reduce the formation of an occlusive thrombus in an artery. | Ferric Chloride Model: Chemical injury to the carotid or mesenteric artery. Endpoints: Time to occlusion, thrombus weight. Mesenteric Artery Injury Model: Laser or mechanical injury with real-time intravital microscopy.[4] Endpoints: Time to first thrombus, thrombus growth rate, thrombus stability/embolization.[4][16] Canine Coronary Thrombosis Model: Electrolytic injury in a coronary artery. Endpoints: Recurrent thrombosis prevention.[5] |